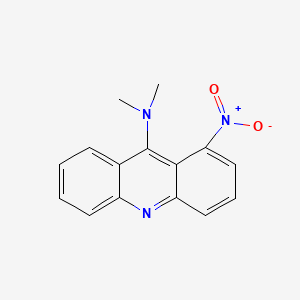
1-Nitro-9-(dimethylamino)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-9-(dimethylamino)acridine, also known as this compound, is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
1-Nitro-9-(dimethylamino)acridine has been extensively studied for its anticancer properties, primarily due to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and cell division.
Case Studies
- In preclinical studies, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis by targeting the G2/M phase of the cell cycle, effectively halting cancer cell proliferation .
- A study reported an IC50 value of 0.90 µM against U937 cells, showcasing its potency as an HDAC inhibitor .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial DNA synthesis, making it effective against a range of pathogens.
Research Findings
- Various derivatives of this compound have been synthesized and tested for their antimicrobial efficacy. The modifications on the acridine core have led to enhanced activity against resistant bacterial strains .
Pharmacological Studies
Pharmacological investigations have revealed insights into the compound's safety profile and pharmacokinetics.
Toxicity and Side Effects
- Studies indicate that while this compound is effective against tumor cells, it exhibits high toxicity when administered intravenously. It has poor gastrointestinal absorption, necessitating careful consideration in therapeutic applications .
Metabolism
- The hydrolysis of the compound in buffered solutions has been studied to understand its stability and degradation pathways. The results indicated that the compound follows first-order kinetics under specific pH conditions, which is crucial for determining optimal administration routes .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including reductive amination and nucleophilic aromatic substitution.
Synthetic Methods
Propriétés
Numéro CAS |
24399-89-1 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
N,N-dimethyl-1-nitroacridin-9-amine |
InChI |
InChI=1S/C15H13N3O2/c1-17(2)15-10-6-3-4-7-11(10)16-12-8-5-9-13(14(12)15)18(19)20/h3-9H,1-2H3 |
Clé InChI |
YANLHQUXQQOLPT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canonique |
CN(C)C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Key on ui other cas no. |
24399-89-1 |
Numéros CAS associés |
28743-45-5 (mono-hydrochloride) 63944-10-5 (di-hydrochloride) |
Synonymes |
1-nitro-9-(dimethylamino)acridine 1-nitro-9-(dimethylamino)acridine dihydrochloride 1-nitro-9-(dimethylamino)acridine monohydrochloride C 702 C-702 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















